
NI-57
Overview
Description
Diphenhydramine is a first-generation antihistamine primarily used to treat allergies, insomnia, and symptoms of the common cold. It was first developed by George Rieveschl and came into commercial use in 1946 . Diphenhydramine is available under various brand names, including Benadryl, and is known for its sedative effects .
Mechanism of Action
Target of Action
NI-57, also known as 4-cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzenesulfonamide, is a selective and potent inhibitor of the BRPF (Bromodomain and PHD Finger) family of proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3 . These proteins are scaffolding proteins that assemble HAT complexes of the MOZ/MORF family, playing crucial roles in DNA repair, recombination, replication, and transcription activation .
Mode of Action
This compound interacts with its targets (BRPF1/2/3) by binding to their bromodomains . This binding prevents the interaction of full-length BRPF2 with chromatin, as evidenced by accelerated FRAP recovery at 1 µM in the BRPF2 FRAP assay .
Biochemical Pathways
The inhibition of BRPF proteins by this compound affects the assembly of MOZ/MORF family complexes . This can lead to changes in DNA repair, recombination, replication, and transcription activation processes, although the specific downstream effects would depend on the cellular context.
Result of Action
The primary molecular effect of this compound is the prevention of BRPF proteins binding to chromatin, thereby potentially affecting the function of MOZ/MORF family complexes . The cellular effects would be dependent on the specific roles these complexes play in a given cell type, which could include changes in DNA repair, recombination, replication, and transcription activation.
Biochemical Analysis
Biochemical Properties
NI-57 has a potent binding affinity for BRPF1, BRPF2, and BRPF3 with KD values of 31 nM, 108 nM, and 408 nM respectively . It is selective for BRPFs over other bromodomains . The Alpha screen biochemical assay confirmed this compound as a potent inhibitor of BRPF1 .
Cellular Effects
This compound shows accelerated FRAP recovery at 1 µM in the BRPF2 FRAP assay, preventing binding of full-length BRPF2 to chromatin . This suggests that this compound can influence cell function by modulating the interaction of BRPF2 with chromatin.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bromodomains of the BRPF proteins, thereby inhibiting their function . This binding prevents the interaction of BRPF proteins with chromatin, thereby influencing gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenhydramine can be synthesized through several methods. One common method involves the reaction of benzhydrol with dimethylaminoethanol in the presence of a catalyst such as dibutyltin oxide . The reaction typically involves intermolecular dehydration to form diphenhydramine .
Industrial Production Methods: Industrial production of diphenhydramine often involves continuous-flow synthesis, which offers advantages such as lower process costs and increased efficiency . This method utilizes mass spectrometry for on-line reaction monitoring and optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Diphenhydramine undergoes various chemical reactions, including:
Oxidation: Diphenhydramine can be oxidized under certain conditions, leading to the formation of degradation products.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as dimethylaminoethanol are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of diphenhydramine, depending on the specific reaction conditions .
Scientific Research Applications
Chemical Properties and Binding Affinity
NI-57 is characterized by its potent binding affinity to the BRPF bromodomains:
Target | Binding Affinity (Kd) | Selectivity |
---|---|---|
BRPF1B | 31 nM | High |
BRPF2 | 108 nM | High |
BRPF3 | 408 nM | High |
Off-targets (e.g., BRD9) | 1 μM | >32-fold selective |
The selectivity of this compound against non-Class IV bromodomains makes it a valuable tool for studying the functional roles of BRPF proteins in various biological processes .
Inhibition of Osteoclastogenesis
this compound has been shown to inhibit RANKL-induced differentiation of primary human monocytes into osteoclasts. This property is significant for research into bone diseases and conditions characterized by excessive bone resorption, such as osteoporosis. The compound's effect on osteoclastogenesis was demonstrated through experiments where primary human monocytes were cultured with MCSF and treated with RANKL in the presence of this compound .
Impact on Cancer Research
The role of this compound in cancer research is particularly notable due to its interaction with BRPF proteins, which are implicated in the regulation of gene expression and chromatin remodeling. The MOZ gene, often translocated in AML, is associated with these bromodomain proteins. By inhibiting BRPFs, this compound may disrupt oncogenic pathways, offering a potential therapeutic avenue for AML treatment .
Case Studies
-
Osteoclast Differentiation Study
A study involving primary human monocytes demonstrated that treatment with this compound significantly reduced the differentiation into osteoclasts when induced by RANKL. The results indicated that this compound effectively attenuated bone-resorbing activity, suggesting its potential use in therapies aimed at bone density preservation . -
BRPF Inhibition in Cancer Models
Research utilizing this compound has shown promising results in cellular assays where it inhibited the proliferation of cells expressing the MOZ-BRPF fusion protein commonly found in AML. The compound's ability to selectively target BRPFs without significant off-target effects enhances its viability as a lead compound for further development .
Pharmacokinetics and Selectivity
Pharmacokinetic studies have indicated that this compound exhibits minimal off-target activity across a range of GPCRs, ion channels, and enzymes at concentrations up to 40 µM. This profile supports its specificity as a research tool for studying BRPF functions without confounding effects from other biological pathways .
Comparison with Similar Compounds
Doxylamine: Another first-generation antihistamine used for treating insomnia and allergies.
Dimenhydrinate: A compound that contains diphenhydramine and is used to treat motion sickness.
Uniqueness: Diphenhydramine is unique due to its wide range of applications, including its use as an antihistamine, sedative, and antiemetic. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines .
Biological Activity
NI-57 is a chemical compound recognized primarily for its role as a pan-bromodomain and extraterminal (BET) protein inhibitor. This article delves into its biological activity, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Overview of this compound
This compound was developed as an optimized derivative of NI-42, aimed at enhancing potency and cellular activity against bromodomain-containing proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3. The compound exhibits significant binding affinities and has been characterized for its pharmacological properties.
Biological Activity
Mechanism of Action:
this compound functions primarily by inhibiting the bromodomains of BRPF proteins. The compound demonstrates a binding affinity (Kd) in the range of 30-400 nM for these targets . It has been shown to affect various biological processes, including cytokine production in immune cells.
Inhibition Profile:
- BRPF Inhibition: this compound selectively inhibits BRPF1 with an IC50 value of approximately 70 nM when assessed through target engagement assays .
- Off-target Effects: While it primarily targets BRPF proteins, this compound also interacts with other bromodomain-containing proteins such as BRD9 and TRIM24, albeit with reduced potency (100-500-fold less) depending on the specific protein .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several important characteristics:
- Oral Bioavailability: Following an oral dose of 3 mg/kg, this compound exhibited a bioavailability of 29% with a peak plasma concentration (Cmax) of 0.63 µM .
- Half-life: The compound has a moderate half-life of approximately 1.2 hours in female mice after intravenous administration and 1.6 hours following oral dosing .
- Distribution: this compound is described as having low clearance and a moderate volume of distribution, which may influence its efficacy in vivo.
Case Study: Effects on Osteoclast Differentiation
This compound has been investigated for its effects on bone marrow-derived cells. Specifically, it inhibits RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into osteoclasts, which are critical for bone resorption processes . This inhibition suggests potential therapeutic applications in conditions characterized by excessive bone resorption.
Research Findings
A study conducted by Igoe et al. (2017) highlighted the broader selectivity and biopharmaceutical properties of this compound through extensive profiling against various GPCRs, ion channels, and enzymes. In these assays, this compound demonstrated less than 40% inhibition at concentrations up to 40 µM across the tested targets .
Data Summary
The following table summarizes key pharmacological properties and findings related to this compound:
Property | Value/Description |
---|---|
Target Proteins | BRPF1, BRPF2 (BRD1), BRPF3 |
Binding Affinity (Kd) | 30 - 400 nM |
IC50 (BRPF1) | ~70 nM |
Oral Bioavailability | 29% |
Cmax | 0.63 µM |
Half-life (IV) | 1.2 hours |
Half-life (Oral) | 1.6 hours |
Properties
IUPAC Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQPCYDWCSVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NI-57 exhibits a high binding affinity for the bromodomains of the BRPF family of proteins, specifically BRPF1, BRPF2, and to a lesser extent, BRPF3. [, , ]
ANone: this compound binds to the acetyl-lysine binding pocket of BRPF bromodomains, competing with acetylated lysine residues on histone tails. [, ] This interaction disrupts the association of BRPF proteins with chromatin, impacting downstream gene expression. []
ANone: Inhibition of BRPF bromodomains by this compound has been shown to impair osteoclast differentiation, suggesting a key role for BRPF proteins in regulating gene expression during this process. [] Additionally, some evidence indicates that this compound might selectively inhibit the growth of specific AML (acute myeloid leukemia) cell lines. []
ANone: The molecular formula of this compound is C19H17N3O4S, and its molecular weight is 383.43 g/mol. [, ]
ANone: While the provided research abstracts do not delve into detailed spectroscopic data, the characterization of this compound likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. [, ]
ANone: this compound is primarily investigated for its ability to inhibit BRPF bromodomains and is not reported to possess catalytic properties. [, , ]
ANone: The development of this compound as a BRPF bromodomain inhibitor likely involved computational chemistry techniques, such as structure-based drug design and virtual screening, although the provided abstracts do not elaborate on these aspects. []
ANone: Research on this compound and related analogs led to the development of a tunable SAR model for BRPF bromodomains. [] By modifying the N-methylquinolin-2(1H)-one core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific BRPF family members. []
ANone: While specific stability data for this compound is not presented in the abstracts, researchers typically evaluate the stability of chemical probes under various conditions (temperature, pH, etc.) to ensure their reliability in biological experiments. [] Formulations might be explored to improve solubility, bioavailability, and stability if this compound advances as a potential therapeutic agent.
ANone: The provided research abstracts do not specify SHE regulations for this compound. As a research compound, standard laboratory safety practices and guidelines for handling potentially hazardous materials would apply.
ANone: Studies on this compound revealed excellent oral and intravenous pharmacokinetic profiles in mice, indicating favorable absorption, distribution, metabolism, and excretion properties. []
ANone: The efficacy of this compound has been evaluated in various in vitro and in vivo settings. These include:
- nanoBRET and FRAP assays: Demonstrating target engagement of BRPF1B and BRPF2 with this compound in live cells. []
- Cellular assays: Showing this compound's ability to modulate cellular phenotypes at low micromolar concentrations in both cancer and inflammatory models. []
- Primary cell differentiation assays: Demonstrating that this compound impairs RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.